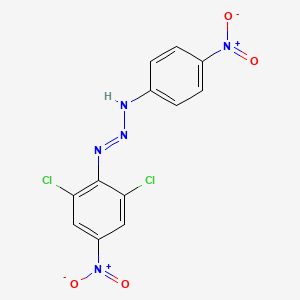
(1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene: is a synthetic organic compound characterized by the presence of two nitrophenyl groups and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene typically involves the reaction of 2,6-dichloro-4-nitroaniline with 4-nitrobenzene diazonium salt under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the triazene linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The process requires precise control of temperature, pH, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Ammonia, thiols, under basic or neutral conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazene derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and chloro groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The triazene linkage may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- (1E)-1-(2,4-Dichloro-6-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene
- (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(3-nitrophenyl)triaz-1-ene
Uniqueness:
- The specific arrangement of nitro and chloro groups in (1E)-1-(2,6-Dichloro-4-nitrophenyl)-3-(4-nitrophenyl)triaz-1-ene imparts unique chemical reactivity and biological activity.
- The compound’s triazene linkage provides distinct properties compared to other triazene derivatives, making it valuable for specific applications in research and industry.
Properties
CAS No. |
326810-83-7 |
|---|---|
Molecular Formula |
C12H7Cl2N5O4 |
Molecular Weight |
356.12 g/mol |
IUPAC Name |
N-[(2,6-dichloro-4-nitrophenyl)diazenyl]-4-nitroaniline |
InChI |
InChI=1S/C12H7Cl2N5O4/c13-10-5-9(19(22)23)6-11(14)12(10)16-17-15-7-1-3-8(4-2-7)18(20)21/h1-6H,(H,15,16) |
InChI Key |
BSYQSEVHPNAPFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















